6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL
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Overview
Description
6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL is a complex organic compound that features a quinoline core structure substituted with ethyl, methyl, and pyrrolidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL typically involves multi-step organic reactionsThe pyrrolidinylmethyl group is then introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the quinoline ring .
Scientific Research Applications
6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL involves its interaction with molecular targets in biological systems. The quinoline core can bind to specific enzymes or receptors, modulating their activity. The ethyl, methyl, and pyrrolidinylmethyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the additional substituents.
2-Methylquinoline: Similar to the target compound but without the ethyl and pyrrolidinylmethyl groups.
3-Pyrrolidinylmethylquinoline: Contains the pyrrolidinylmethyl group but lacks the ethyl and methyl groups.
Uniqueness
6-ETHYL-2-METHYL-3-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-4-OL is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHBLVCOCAVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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